molecular formula C11H17NO B8672844 [2-(2,2-Dimethylpropoxy)phenyl]amine

[2-(2,2-Dimethylpropoxy)phenyl]amine

Cat. No.: B8672844
M. Wt: 179.26 g/mol
InChI Key: PRGWGLURRQEPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,2-Dimethylpropoxy)phenyl]amine is a substituted aromatic amine featuring a 2,2-dimethylpropoxy (neopentyloxy) group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)aniline

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7H,8,12H2,1-3H3

InChI Key

PRGWGLURRQEPIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the ortho position of the phenylamine core dictates key physicochemical properties. Below is a comparative analysis:

Compound Substituent Molecular Weight (g/mol) Key Properties
[2-(2,2-Dimethylpropoxy)phenyl]amine Neopentyloxy (C5H11O) ~195.3 (estimated) High hydrophobicity; steric hindrance may reduce solubility in polar solvents.
{[2-(Benzyloxy)phenyl]methyl}amine Benzyloxy (C7H7O) ~213.3 (MFCD00438085) Increased aromaticity; moderate lipophilicity enhances membrane permeability .
[4-(2,2-Difluoroethoxy)phenyl]amine 2,2-Difluoroethoxy (C2H3F2O) 229.3 Electronegative fluorine atoms improve metabolic stability and polarity .
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine Trifluoromethoxy (CF3O) ~205.2 Strong electron-withdrawing effects; enhances acidity of the amine group .

Key Observations :

  • Solubility : Hydrophobicity increases with bulkier substituents (neopentyloxy > benzyloxy > trifluoromethoxy), which may necessitate formulation adjustments for biological applications.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce the basicity of the amine, whereas electron-donating groups (e.g., benzyloxy) enhance it .

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